molecular formula C17H16ClNO4S2 B2431041 4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzenesulfonamide CAS No. 630065-49-5

4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzenesulfonamide

Cat. No. B2431041
CAS RN: 630065-49-5
M. Wt: 397.89
InChI Key: RRUPAOILYPWJGS-UHFFFAOYSA-N
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Description

4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzenesulfonamide, also known as CP-690,550, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known to have anti-inflammatory and immunosuppressive effects.

Scientific Research Applications

Tautomerism and Molecular Structure

Research on similar sulfonamide compounds, such as 2,4-dichlorobenzenesulfonamide derivatives, has explored their tautomeric properties and crystal structures. These studies highlight the compound's structural characteristics, including intramolecular hydrogen bonding and crystalline cohesion, which are crucial for understanding its reactivity and potential applications in materials science (Beuchet et al., 1999).

Anticancer Activity

Synthesis and evaluation of sulfonamide derivatives for potential anticancer applications have been a significant area of research. Compounds structurally related to 4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzenesulfonamide have shown promising in vitro antitumor activity against various cancer cell lines. This includes a focus on novel sulfonamide derivatives with potential activity against lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cell lines, showcasing the compound's relevance in the development of new anticancer agents (Sławiński et al., 2012).

Enzyme Inhibition and Antioxidant Properties

Further studies have demonstrated the enzyme inhibition and antioxidant potential of sulfonamide derivatives. Specifically, compounds have been synthesized and screened for their ability to inhibit AChE and BChE enzymes, which are relevant targets in treating diseases like Alzheimer's. Molecular docking studies complement these findings by illustrating the compounds' interaction with the enzymes, providing a foundation for designing more effective enzyme inhibitors. Additionally, antioxidant studies reveal the synthesized compounds' capacity to scavenge free radicals, underscoring their potential in developing therapeutic agents for oxidative stress-related conditions (Kausar et al., 2019).

Bioimaging Applications

The development of chemosensing probes based on sulfonamide derivatives for selective detection of ions in aqueous solutions and bioimaging applications represents another research avenue. These studies involve the synthesis of probes that exhibit fluorescence turn-on mode upon interaction with specific ions, facilitating their detection in biological systems. This research has implications for environmental monitoring, diagnostic imaging, and the study of cellular processes, highlighting the versatility of sulfonamide compounds in scientific applications (Ravichandiran et al., 2020).

properties

IUPAC Name

4-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S2/c1-13-2-6-15(7-3-13)19(16-10-11-24(20,21)12-16)25(22,23)17-8-4-14(18)5-9-17/h2-11,16H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUPAOILYPWJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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